Ethyl 4-[3-(hydroxymethyl)benzoyl]thiomorpholine-3-carboxylate
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Overview
Description
Ethyl 4-[3-(hydroxymethyl)benzoyl]thiomorpholine-3-carboxylate is a complex organic compound that features a thiomorpholine ring, a benzoyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[3-(hydroxymethyl)benzoyl]thiomorpholine-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiomorpholine ring, followed by the introduction of the benzoyl group through a Friedel-Crafts acylation reaction. The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products:
- Oxidation of the hydroxymethyl group yields a carboxylic acid derivative.
- Reduction of the benzoyl group yields a benzyl derivative.
- Substitution reactions can yield various substituted thiomorpholine derivatives.
Scientific Research Applications
Ethyl 4-[3-(hydroxymethyl)benzoyl]thiomorpholine-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-[3-(hydroxymethyl)benzoyl]thiomorpholine-3-carboxylate involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, while the thiomorpholine ring may enhance binding affinity. The compound’s effects are mediated through pathways involving these molecular interactions.
Comparison with Similar Compounds
- Ethyl 4-[3-(hydroxymethyl)phenyl]thiomorpholine-3-carboxylate
- Ethyl 4-[3-(hydroxymethyl)benzoyl]piperidine-3-carboxylate
Comparison: Ethyl 4-[3-(hydroxymethyl)benzoyl]thiomorpholine-3-carboxylate is unique due to the presence of the thiomorpholine ring, which can confer different chemical properties and biological activities compared to similar compounds with piperidine or phenyl rings. This uniqueness makes it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
ethyl 4-[3-(hydroxymethyl)benzoyl]thiomorpholine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-2-20-15(19)13-10-21-7-6-16(13)14(18)12-5-3-4-11(8-12)9-17/h3-5,8,13,17H,2,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPJPMRVBJIXKNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSCCN1C(=O)C2=CC=CC(=C2)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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